4-bromo-1H-pyrrole-2-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

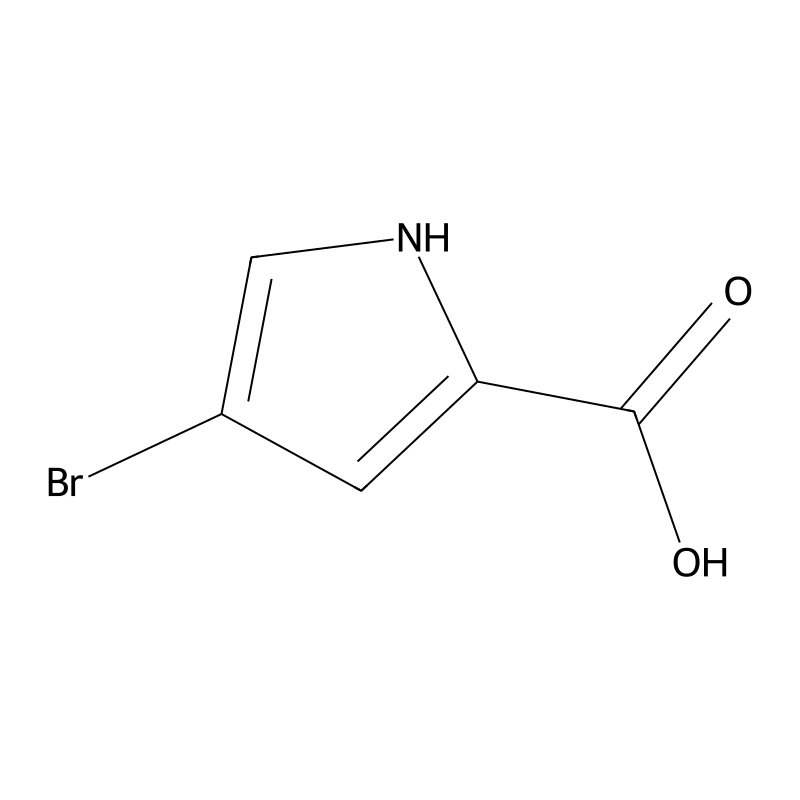

4-Bromo-1H-pyrrole-2-carboxylic acid is an organic compound characterized by its five-membered heterocyclic pyrrole ring, which contains four carbon atoms and one nitrogen atom. A bromine atom is attached to the fourth carbon (C4), while a carboxylic acid group (COOH) is attached to the second carbon (C2) of the pyrrole ring. Its chemical formula is C₅H₄BrNO₂, and it has a molecular weight of 189.99 g/mol . The compound appears as a light yellow crystalline solid with a melting point of 90-92 °C and a boiling point of approximately 393 °C .

Synthesis and Characterization:

-Bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic molecule containing a pyrrole ring (a five-membered ring with one nitrogen atom) and a carboxylic acid functional group. Its synthesis has been reported in various research articles, often using different methods depending on the desired outcome.

One method involves the bromination of 1H-pyrrole-2-carboxylic acid using N-bromosuccinimide (NBS) as a brominating agent. [] This method is relatively simple and yields the desired product in good yield.

Another approach involves a multi-step synthesis starting from maleic anhydride and formamide. This method involves several intermediate steps, but ultimately leads to the formation of 4-bromo-1H-pyrrole-2-carboxylic acid. []

Potential Applications:

Research suggests that 4-bromo-1H-pyrrole-2-carboxylic acid may have potential applications in various scientific fields, including:

- Medicinal Chemistry: Due to the presence of the pyrrole ring and the carboxylic acid group, this molecule possesses structural features found in various biologically active compounds. Researchers have investigated its potential as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors. [, ]

- Material Science: The unique properties of 4-bromo-1H-pyrrole-2-carboxylic acid, such as its ability to form hydrogen bonds, have led to its exploration in the development of new materials. For example, it has been incorporated into polymers to improve their thermal stability and electrical conductivity. []

- Bromination: The bromination of 1H-pyrrole-2-carboxylic acid using N-bromosuccinimide as a brominating agent is a common method for synthesizing this compound.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of pyrrole derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications.

The specific reaction conditions and reagents can significantly influence the yield and purity of the product .

Several methods have been reported for synthesizing 4-bromo-1H-pyrrole-2-carboxylic acid:

- Bromination of 1H-Pyrrole-2-Carboxylic Acid:

- This method involves treating 1H-pyrrole-2-carboxylic acid with N-bromosuccinimide in an appropriate solvent.

- This reaction typically yields good results with high purity.

- Multi-step Synthesis:

4-Bromo-1H-pyrrole-2-carboxylic acid has potential applications in various fields:

- Chemical Research: It may serve as a building block in organic synthesis for developing new compounds.

- Pharmaceutical Development: Given its structural features, it could be explored for potential medicinal properties.

- Material Science: Its unique properties may be utilized in creating novel materials or coatings .

Several compounds share structural similarities with 4-bromo-1H-pyrrole-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | 0.94 | Contains a methyl group at position 1 |

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | 0.89 | Ester derivative with a methyl ester |

| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | 0.86 | Ester derivative with an ethyl group |

| Methyl 3-bromopyrrole-2-carboxylate | 0.81 | Bromine at position 3 instead of position 4 |

| Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | 0.84 | Contains both methyl and bromo substituents |

These compounds exhibit variations in substituents that can influence their chemical reactivity and biological properties, making each unique in its potential applications .

XLogP3

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant